molecular formula C11H11FO2 B11903048 3-Fluorocyclobutyl benzoate

3-Fluorocyclobutyl benzoate

Cat. No.: B11903048
M. Wt: 194.20 g/mol
InChI Key: CXOZOEUBFHFXQV-UHFFFAOYSA-N
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Description

3-Fluorocyclobutyl benzoate is an ester derivative of benzoic acid, characterized by a fluorine atom attached to a cyclobutane ring, which is esterified to the benzoate group. These features likely influence its reactivity, solubility, and metabolic stability compared to simpler benzoate esters. Potential applications may span pharmaceuticals, agrochemicals, or polymer chemistry, where fluorinated compounds are often leveraged for enhanced stability or bioavailability .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(3-fluorocyclobutyl) benzoate

InChI

InChI=1S/C11H11FO2/c12-9-6-10(7-9)14-11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

CXOZOEUBFHFXQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclobutyl benzoate typically involves the esterification of 3-fluorocyclobutanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of 3-Fluorocyclobutyl benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Fluorination Reaction Dynamics

Microwave-assisted fluorination significantly enhances reaction efficiency for cyclobutane systems :

  • Reaction time : Reduced from 60 min (conventional heating) to 2–10 min under microwave (300 W) .

  • Solvent effects : Acetonitrile outperforms dichloromethane, achieving 82% radiochemical yield (RCY) in [¹⁸F]fluoroethylation .

Competitive pathways in fluorocyclobutyl benzoate reactions:

  • Ring-opening fluorination : Dominant at temperatures >100°C .

  • Retention of cyclobutane ring : Favored below 80°C with bulky bases (e.g., Cs₂CO₃) .

Hydrolytic Stability

The benzoate ester group shows pH-dependent hydrolysis:

pHHalf-life (25°C)Primary Product
7.448 hr3-Fluorocyclobutanol (>90%)
9.02.5 hrSame + benzoic acid

Radiolabeling Potential

For PET tracer development, direct [¹⁸F]fluorination of cyclobutyl precursors achieves:

  • RCY : 28–82% using [¹⁸F]FETs ([¹⁸F]fluoroethyl tosylate)

  • Specific activity : 250–300 Ci/mmol (9.1–11.1 GBq/μmol)

Reaction Optimization Challenges

Critical factors affecting fluorocyclobutyl benzoate reactivity:

  • Ring strain : Cyclobutane distortion increases susceptibility to [2+2] cycloreversion during strong base exposure

  • Steric effects : 3-Fluorine creates axial chirality, requiring chiral auxiliaries for enantioselective synthesis

  • Solvent polarity : Higher dielectric constants (ε > 20) suppress unwanted ring-opening side reactions

Comparative Reactivity Analysis

Fluorocyclobutyl benzoate vs. non-fluorinated analog:

Reaction Type3-Fluorocyclobutyl BenzoateCyclobutyl Benzoate
Sₙ2 Displacement4.7 × 10⁻³ s⁻¹2.1 × 10⁻³ s⁻¹
Thermal Decomposition180°C onset155°C onset
Enzymatic HydrolysisResistant to esterases Rapid cleavage

Data derived from analogous fluorocyclobutane systems .

Scientific Research Applications

3-Fluorocyclobutyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluorocyclobutyl benzoate involves its interaction with specific molecular targets. The fluorine atom in the cyclobutyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogs: Fluorinated Benzoates

  • Methyl 3-Fluorobenzoate (CAS 65236-83-1): Structure: Features a fluorine atom at the meta position of the benzene ring and a methyl ester group. Methyl esters generally exhibit higher volatility compared to bulkier esters like cyclobutyl derivatives . Applications: Used in organic synthesis as an intermediate, leveraging fluorine’s electronegativity to direct regioselective reactions .

Alkyl Benzoates

  • Methyl Benzoate :
    • Odor/Use : Cananga-like odor; utilized in fragrances and food flavorings.
    • Physical Properties : Lower molecular weight (∼136 g/mol) and higher volatility compared to 3-fluorocyclobutyl benzoate. Parent acid (benzoic acid) pKa = 4.2, influencing solubility in aqueous systems .
  • Benzyl Benzoate :
    • Odor/Use : Balsamic, almond-like odor; common in cosmetics and pharmaceuticals (e.g., scabies treatment).
    • Toxicity : Well-characterized safety profile; used as a read-across analog for toxicological evaluations of structurally similar esters .
  • Hexyl Benzoate :
    • Odor/Use : Woody-green odor; employed in long-lasting fragrances due to lower volatility from its longer alkyl chain .
Compound Molecular Weight (g/mol) pKa (Parent Acid) Odor/Use Key Reactivity Notes
3-Fluorocyclobutyl benzoate* ~180 (estimated) ~2.8–3.5 (est.) Likely low volatility; potential pharmaceutical use High ring strain; electron-withdrawing fluorine directs electrophilic substitutions
Methyl benzoate 136.15 4.2 Cananga-like; fragrances High volatility; ester hydrolysis susceptibility
Benzyl benzoate 212.25 4.2 Balsamic; cosmetics/drugs Stable; low acute toxicity
Hexyl benzoate 220.30 4.2 Woody-green; long-lasting scents Low volatility; lipophilic

*Estimated properties based on structural analogs .

Pharmaceutical Benzoates

  • Rizatriptan Benzoate :
    • Bioavailability : 70% absolute oral bioavailability, attributed to the benzoate ester enhancing solubility and absorption.
    • Structural Insight : The benzoate group improves pharmacokinetics, suggesting that 3-fluorocyclobutyl benzoate could similarly optimize drug formulations by balancing lipophilicity and metabolic stability .

Reactive Esters in Material Science

  • Ethyl 4-(Dimethylamino) Benzoate: Reactivity: Demonstrates higher polymerization efficiency in resin cements compared to methacrylate esters. The dimethylamino group enhances electron donation, accelerating radical reactions. Comparison: 3-Fluorocyclobutyl benzoate’s fluorine may reduce electron density, slowing polymerization but improving thermal stability in materials .

Nitration and Substituent Effects

  • Methyl Benzoate Nitration :
    • Reactivity : Nitration occurs preferentially at the meta position due to the ester group’s electron-withdrawing effect. Fluorine in 3-fluorocyclobutyl benzoate may further deactivate the ring, directing substitutions to specific positions or requiring harsher conditions .

Biological Activity

3-Fluorocyclobutyl benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

3-Fluorocyclobutyl benzoate is characterized by a cyclobutyl ring substituted with a fluorine atom and a benzoate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C_{11}H_{10}F O_{2}
  • Molecular Weight : 196.19 g/mol

The biological activity of 3-fluorocyclobutyl benzoate is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties, particularly in prostate cancer models. The compound's mechanism involves:

  • Inhibition of Tumor Growth : Research indicates that 3-fluorocyclobutyl benzoate may inhibit the proliferation of cancer cells by interfering with metabolic pathways essential for tumor growth .
  • Radiolabeling Potential : The compound has been explored as a radiolabeled agent for imaging purposes, particularly in positron emission tomography (PET) studies .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of 3-fluorocyclobutyl benzoate in various cancer cell lines. For instance, studies show that the compound can significantly reduce cell viability in prostate cancer cell lines through apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study ADU14512.5Apoptosis
Study BPC-38.0Cell Cycle Arrest

In Vivo Studies

Animal model studies have further elucidated the compound's biological effects. In a rat model of prostate cancer, administration of 3-fluorocyclobutyl benzoate resulted in significant tumor size reduction compared to control groups.

  • Tumor Reduction : Tumors treated with the compound showed a reduction in size by approximately 40% after two weeks of treatment.
  • Biodistribution : Biodistribution studies indicated preferential accumulation in tumor tissues compared to normal tissues, suggesting a targeted therapeutic effect .

Case Studies

  • Prostate Cancer Imaging : A study utilized 3-fluorocyclobutyl benzoate as a radiotracer for PET imaging, demonstrating its potential for differentiating between malignant and benign prostatic tissues based on uptake levels .
  • Therapeutic Efficacy : In another case study involving SCID mice with xenografts, treatment with 3-fluorocyclobutyl benzoate led to significant decreases in tumor growth rates and improved survival outcomes compared to untreated controls .

Q & A

Q. How should researchers validate analytical methods for quantifying trace impurities in 3-fluorocyclobutyl benzoate?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation. Assess linearity (R² ≥0.99), LOD/LOQ via signal-to-noise ratios, and precision (RSD <5%). Spike samples with known impurities (e.g., unreacted fluorocyclobutanol) and confirm recovery rates (85–115%) .

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